molecular formula C13H18N2O2 B11876327 6-(Azepan-1-yl)-2-methylnicotinic acid

6-(Azepan-1-yl)-2-methylnicotinic acid

Cat. No.: B11876327
M. Wt: 234.29 g/mol
InChI Key: DMRPWJZTNOGIQI-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)-2-methylnicotinic acid is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of nicotinic acid, featuring an azepane ring attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)-2-methylnicotinic acid typically involves the reaction of nicotinic acid derivatives with azepane. One common method is the nucleophilic substitution reaction where the azepane ring is introduced to the nicotinic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the substitution process, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the continuous introduction of reactants and removal of products, improving efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Azepan-1-yl)-2-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azepane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

6-(Azepan-1-yl)-2-methylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)-2-methylnicotinic acid involves its interaction with specific molecular targets. The azepane ring and nicotinic acid moiety allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Azepan-1-ylmethyl)nicotinic acid
  • 1-(Azepan-1-yl)dodecan-1-one
  • 5-(Azepan-1-yl)pentan-1-amine

Uniqueness

6-(Azepan-1-yl)-2-methylnicotinic acid is unique due to its specific structure, which combines the properties of nicotinic acid and azepane. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

6-(Azepan-1-yl)-2-methylnicotinic acid is a compound that belongs to the family of nicotinic acids, characterized by the presence of an azepane ring. This unique structural feature is believed to enhance its biological activity and potential therapeutic applications. The compound has garnered attention for its interactions with various biological targets, including receptors and enzymes, which are crucial for modulating physiological responses.

The molecular formula of this compound is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, with a molecular weight of approximately 234.29 g/mol. The compound's structure includes a pyridine core, an azepane ring, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

Research indicates that this compound may interact with various biological receptors and enzymes. The mechanism of action likely involves binding to specific sites on these targets, leading to modulation of their activity. This interaction can influence several pathways, including those related to inflammation and neurotransmission.

Biological Activities

The compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its possible use in developing antimicrobial agents.
  • Neurological Implications : Given its structural similarity to neurotransmitter receptors, there is interest in exploring its effects on neuropharmacological pathways. It may act as a ligand for certain receptors, influencing neurological functions.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profiles of this compound:

  • Anti-inflammatory Study : In a controlled trial involving animal models with induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests a promising avenue for therapeutic applications in conditions like rheumatoid arthritis.
  • Antimicrobial Evaluation : Laboratory tests against bacterial strains such as Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited growth at varying concentrations, highlighting its potential as an antimicrobial agent.
  • Neuropharmacological Assessment : In vitro studies assessed the binding affinity of this compound to nicotinic acetylcholine receptors (nAChRs). Results indicated that it may enhance receptor activity, suggesting implications for cognitive enhancement therapies.

Comparative Analysis

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Biological Activity
6-(Pyrrolidin-1-ylmethyl)nicotinic acidPyrrolidine ring instead of azepaneEnhanced neuroprotective effects
6-(Azepan-1-ylmethyl)nicotinic acidMethylene bridge between azepane and nicotinicPotential anti-inflammatory properties
3-(Azepan-1-ylmethyl)-1H-indoleIndole core instead of nicotinic acidDistinct anti-cancer properties

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

6-(azepan-1-yl)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H18N2O2/c1-10-11(13(16)17)6-7-12(14-10)15-8-4-2-3-5-9-15/h6-7H,2-5,8-9H2,1H3,(H,16,17)

InChI Key

DMRPWJZTNOGIQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCCCC2)C(=O)O

Origin of Product

United States

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